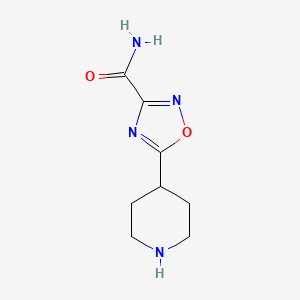![molecular formula C10H9ClN6O2 B1525931 7-hydroxy-4-chloro-1-éthyl-1H-imidazo[4,5-c]pyridine-2-(4-amino-1,2,5-oxadiazol-3-yl) CAS No. 842149-46-6](/img/structure/B1525931.png)
7-hydroxy-4-chloro-1-éthyl-1H-imidazo[4,5-c]pyridine-2-(4-amino-1,2,5-oxadiazol-3-yl)
Vue d'ensemble
Description
2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol is a useful research compound. Its molecular formula is C10H9ClN6O2 and its molecular weight is 280.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Explosifs et propulseurs puissants
La similarité structurelle du composé avec d’autres matériaux énergétiques hétérocycliques suggère son utilisation potentielle dans les explosifs et les propulseurs puissants. Sa forte teneur en azote pourrait contribuer à un dégagement d’énergie élevé lors de la détonation, le rendant approprié pour les applications militaires et aérospatiales où des explosifs puissants mais stables sont nécessaires .
Développement de médicaments pharmaceutiques
Les composés avec le motif 1,2,5-oxadiazole ont été explorés pour leurs propriétés pharmaceutiques. Ce composé particulier pourrait servir d’échafaudage pour développer de nouveaux médicaments, en particulier en raison de sa fonctionnalité hydrazone biologiquement active potentielle, connue pour une large gamme d’activités pharmacologiques, y compris les propriétés antibactériennes, antituberculeuses, antifongiques et anticancéreuses .
Donneurs d’oxyde nitrique
La présence du groupe 1,2,5-oxadiazole dans la structure du composé est associée à la capacité de libérer de l’oxyde nitrique (NO). Le NO est une molécule de signalisation ayant divers rôles physiologiques, notamment la vasodilatation et la neurotransmission. Par conséquent, ce composé pourrait être étudié pour son potentiel en tant que donneur de NO dans les applications thérapeutiques, telles que le traitement des maladies cardiovasculaires .
Agents anti-inflammatoires
Les dérivés de 1,2,4-oxadiazoles ont montré des propriétés anti-neuro-inflammatoires. Compte tenu des similitudes structurelles, ce composé pourrait être étudié pour son efficacité dans le traitement de la neuro-inflammation et d’autres maladies inflammatoires, menant potentiellement à de nouveaux traitements pour des affections telles que la maladie d’Alzheimer .
Recherche sur les matériaux énergétiques
La nature énergétique du composé due à son squelette hétérocyclique et riche en azote en fait un candidat pour la recherche sur les matériaux énergétiques. Cela comprend l’étude de sa stabilité thermique, de ses caractéristiques de détonation et de son potentiel en tant qu’explosif fusible, ce qui est précieux pour les applications civiles et militaires .
Études d’amarrage moléculaire
Le composé pourrait être utilisé dans des études d’amarrage moléculaire pour comprendre son interaction avec diverses cibles biologiques. Ceci est crucial dans la découverte de médicaments, où la compréhension de l’efficacité du liaison et du mode d’action peut conduire au développement de médicaments plus efficaces avec moins d’effets secondaires .
Synthèse d’hétérocycles azotés
En tant qu’hétérocycle riche en azote, ce composé peut être utilisé comme précurseur ou intermédiaire dans la synthèse d’autres hétérocycles azotés. Ces structures sont importantes en chimie médicinale pour créer des composés ayant une variété d’activités biologiques .
Inhibiteurs de PKCtheta
Les inhibiteurs de la protéine kinase C thêta (PKCtheta) sont importants dans le traitement des maladies auto-immunes. La structure du composé suggère une utilisation potentielle dans l’optimisation des inhibiteurs de PKCtheta, ce qui pourrait conduire à des thérapies améliorées pour des affections telles que la polyarthrite rhumatoïde et la sclérose en plaques .
Mécanisme D'action
The compound also contains an imidazo[4,5-c]pyridine moiety, which is a type of azole. Azoles are a class of compounds that are often used as antifungal agents. They work by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol, a key component of fungal cell membranes .
The compound’s pharmacokinetics would depend on various factors, including its solubility, stability, and how it is metabolized by the body. These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .
The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, how it interacts with its target, and its overall efficacy .
Propriétés
IUPAC Name |
2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethylimidazo[4,5-c]pyridin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN6O2/c1-2-17-7-4(18)3-13-8(11)5(7)14-10(17)6-9(12)16-19-15-6/h3,18H,2H2,1H3,(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKAFLLLVPMZQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=C2O)Cl)N=C1C3=NON=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728526 | |
| Record name | 2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842149-46-6 | |
| Record name | 2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1525852.png)
![Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride](/img/structure/B1525853.png)

![[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1525856.png)
![1-[(3-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525858.png)
![4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid](/img/structure/B1525864.png)



![[4-(Methylsulfanyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1525869.png)

![tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate](/img/structure/B1525871.png)
